molecular formula C13H19F2N B1475537 [(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine CAS No. 1566512-35-3

[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

Cat. No. B1475537
M. Wt: 227.29 g/mol
InChI Key: YDSPWJMYLYLZBW-UHFFFAOYSA-N
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Description

The chemical compound ‘(2,4-Difluorophenyl)methylamine’ is a versatile material used in scientific research1. With its unique structure, it offers promising applications in various fields, such as pharmaceuticals, materials science, and organic synthesis1.



Synthesis Analysis

Unfortunately, specific details on the synthesis of ‘(2,4-Difluorophenyl)methylamine’ are not readily available from the search results. However, it’s known that this compound is used in scientific research, suggesting that its synthesis is likely carried out in laboratory settings1.



Molecular Structure Analysis

The linear formula of a similar compound, 2-(2,4-DIFLUOROPHENYL)ETHANAMINE, is C8H9F2N2. However, the exact molecular structure of ‘(2,4-Difluorophenyl)methylamine’ is not provided in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving ‘(2,4-Difluorophenyl)methylamine’ are not detailed in the search results. However, similar compounds have been involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides3.



Physical And Chemical Properties Analysis

The physical and chemical properties of ‘(2,4-Difluorophenyl)methylamine’ are not explicitly stated in the search results. However, the linear formula of a similar compound, 2-(2,4-DIFLUOROPHENYL)ETHANAMINE, is C8H9F2N2.


Scientific Research Applications

Amines in Environmental Science

Amines and amine-related compounds are extensively studied in environmental sciences due to their occurrence and fate in surface waters and potential toxicity. For instance, research compiled available information on the concentrations, sources, fate, and toxicity of amines in surface waters, including their emergence from amine-based post-combustion CO2 capture technologies. This review highlighted the need for more research on the environmental impact and aquatic toxicity of amines, nitrosamines, and nitramines, especially concerning their role as precursors in the formation of potentially carcinogenic compounds and their impact on drinking water supplies (Poste, Grung, & Wright, 2014).

Amines in Health and Toxicology

Amines have been implicated in various health-related research areas, including their role in carcinogenesis. For example, dietary factors, including food-derived heterocyclic amines (HAs), have been explored for their implications in human breast cancer. HAs, found in meats cooked by ordinary methods, have been shown to cause mammary gland cancer in rat models, highlighting the potential etiological role of food-derived HAs in human breast cancer (Snyderwine, 1994).

Amines in Water Treatment and Environmental Safety

The removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has also been a significant area of research, where amine-containing sorbents offer alternative solutions. These studies focus on the development and application of amine-containing sorbents for PFAS removal, emphasizing the need for novel sorbent designs considering electrostatic interactions, hydrophobic interactions, and sorbent morphology for enhanced PFAS sorption capacity (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Amines in Material Science

Amines play a crucial role in material science, especially in the synthesis and applications of amine-functionalized metal–organic frameworks (MOFs). These MOFs, due to their interaction between CO2 and basic amino functionalities, have seen applications mainly for CO2 capture. Research has also highlighted their potential in catalysis, pointing towards the versatility of amine-functionalized materials in addressing environmental and energy-related challenges (Lin, Kong, & Chen, 2016).

Safety And Hazards

The safety and hazards associated with ‘(2,4-Difluorophenyl)methylamine’ are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for ‘(2,4-Difluorophenyl)methylamine’ are not specified in the search results. However, its use in various fields like pharmaceuticals, materials science, and organic synthesis suggests that it may continue to be a subject of research1.


properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N/c1-9(13(2,3)4)16-8-10-5-6-11(14)7-12(10)15/h5-7,9,16H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSPWJMYLYLZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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